molecular formula C11H17Cl2N3O2 B1377537 Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate dihydrochloride CAS No. 1443981-19-8

Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate dihydrochloride

Cat. No.: B1377537
CAS No.: 1443981-19-8
M. Wt: 294.17 g/mol
InChI Key: GGDKWARRRLJPFJ-UHFFFAOYSA-N
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Description

“Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate dihydrochloride” is a chemical compound with the CAS Number: 1443981-19-8 . It has a molecular weight of 294.18 and its IUPAC name is ethyl 6-(3-aminoazetidin-1-yl)nicotinate dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N3O2.2ClH/c1-2-16-11(15)8-3-4-10(13-5-8)14-6-9(12)7-14;;/h3-5,9H,2,6-7,12H2,1H3;2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 294.18 . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources.

Scientific Research Applications

Synthesis and Biological Activity

Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate dihydrochloride is involved in the synthesis of various compounds with potential biological activities. For instance, it is used in the synthesis of novel pyrazolopyrimidines derivatives, which exhibit anti-cancer and anti-5-lipoxygenase activities. These compounds are synthesized through a series of reactions involving condensation, esterification, and cycloaddition, showcasing the chemical's versatility in creating complex molecular structures with potential biological functions (Rahmouni et al., 2016).

Catalysis and Regioselectivity

The compound plays a crucial role in catalysis and regioselectivity processes. This compound, under specific conditions, can act as a 1,4-dipole synthon, engaging in annulation with N-tosylimines. This results in the formation of highly functionalized tetrahydropyridines with complete regioselectivity, highlighting its importance in the synthesis of complex organic molecules with precise structural configurations (Zhu et al., 2003).

Antimicrobial and Anticancer Activities

The chemical is integral to the synthesis of novel heterocyclic compounds with significant antimicrobial and anticancer properties. For example, this compound derivatives have been synthesized and characterized, showing promising results against a range of bacterial and fungal strains. Additionally, some compounds synthesized from this chemical exhibit higher anticancer activity than standard drugs like doxorubicin, indicating its potential in drug discovery and development (Hafez et al., 2016).

Properties

IUPAC Name

ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.2ClH/c1-2-16-11(15)8-3-4-10(13-5-8)14-6-9(12)7-14;;/h3-5,9H,2,6-7,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDKWARRRLJPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)N2CC(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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